1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 1,2-diaminobenzene with appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced derivatives of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, lipids, DNA, and RNA, resulting in the disruption of cellular processes such as DNA replication, protein synthesis, and cell division . This interaction leads to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
1,3-dihydro-2H-benzimidazol-2-ones: These compounds share a similar benzimidazole core structure and exhibit similar biological activities.
2-substituted benzimidazoles: These derivatives have been studied for their anticancer and antimicrobial properties.
Benzimidazole-based heterocycles: These compounds are known for their diverse applications in medicinal chemistry and materials science.
Uniqueness
What sets 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzimidazole core, along with the dimethoxybenzylidene and methoxyphenyl substituents, enhances its potential as a versatile compound for various applications .
Properties
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)imidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-34-23-11-7-4-8-19(23)27-31-22(16-18-12-13-24(35-2)25(17-18)36-3)28(33)32(27)15-14-26-29-20-9-5-6-10-21(20)30-26/h4-13,16-17H,14-15H2,1-3H3,(H,29,30)/b22-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQBSFMEXWPSC-JWGURIENSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3OC)CCC4=NC5=CC=CC=C5N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3OC)CCC4=NC5=CC=CC=C5N4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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